Gyrophoric acid
Overview
Description
Gyrophoric acid is a tridepside compound predominantly found in various lichen species, such as Cryptothecia rubrocincta, Xanthoparmelia pokomyi, and many species within the genera Actinogyra, Lasallia, and Umbilicaria . This compound has garnered significant attention due to its potential biological effects, including antioxidant, antibacterial, cytotoxic, and antitumor activities .
Mechanism of Action
Target of Action
Gyrophoric acid primarily targets topoisomerase 1 in mammalian cells . Topoisomerase 1 is an enzyme that plays a crucial role in DNA replication and transcription, making it a significant target for many anticancer drugs .
Mode of Action
This compound inhibits the activity of topoisomerase 1 . This inhibition leads to DNA damage and the activation of the p53/p21 DNA damage pathway . The p53/p21 pathway is a critical regulator of the cell cycle and plays a significant role in preventing the proliferation of cells with damaged DNA .
Biochemical Pathways
The inhibition of topoisomerase 1 by this compound leads to a cascade of events in the cell. It causes cell cycle arrest , compromises cell survival , and promotes apoptosis . Apoptosis is a form of programmed cell death, which helps in removing damaged or unwanted cells from the body .
Pharmacokinetics
The pharmacokinetic properties of this compound are directly associated with its biological activities . The stability of this compound in various pH levels was assessed, and it was found to be stable . Its microsomal stability in rat liver microsomes was also evaluated . Furthermore, it was found that this compound binds to human serum albumin (HSA), which is crucial for understanding its pharmacokinetics and pharmacodynamics .
Result of Action
The result of this compound’s action is the induction of apoptosis in cells, leading to a decrease in cell survival . This makes this compound a potential candidate for anticancer therapy . Moreover, it has been shown to change the behavior of healthy laboratory rats in vivo .
Action Environment
This compound is a lichen secondary metabolite . Lichens are unique organisms that produce many chemical compounds known as secondary metabolites or lichen acids . These compounds have demonstrated various pharmaceutical activities, including antimicrobial, antiproliferative, antioxidant, antiviral, and anti-inflammatory activities . The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
Gyrophoric acid shows DPPH radical scavenging activity with an IC50 value of 105.75 µg/ml . It has been examined in a series of studies as an effective anticancer drug because it impinges on topoisomerase 1 activity .
Cellular Effects
This compound has been shown to have anti-proliferative activity against HeLa (human cervix carcinoma) and other tumor cells . It leads to a significant decrease of mitochondrial membrane potential in ovarian cancer cells A2780 after 24h long exposure but not in HT-29 colon adenocarcinoma cells . This compound treatment on HeLa cells clearly indicates ROS production and apoptosis as form of occurred cell death .
Molecular Mechanism
This compound has been examined in a series of studies as an effective anticancer drug because it impinges on topoisomerase 1 activity, as well as causes cell cycle arrest, comprises cell survival, and promotes apoptosis . It suppresses mammalian cell cycle progression by blocking Topoisomerase 1 activity (encoded by the TOP1 gene) .
Temporal Effects in Laboratory Settings
The stability of this compound in various pH was assessed by conducting repeated UV-VIS spectral measurements . Microsomal stability in rat liver microsomes was performed using Ultra-Performance LC/MS .
Dosage Effects in Animal Models
In an in vivo experiment, 24 Sprague-Dawley rats were used. The animals were divided into groups, some of which consisted of animals with daily administered this compound (10 mg/kg body weight) in an ethanol-water solution per os for a one-month period .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gyrophoric acid can be synthesized through the esterification of orsellinic acid derivatives. The process involves the reaction of orsellinic acid with appropriate alcohols under acidic conditions to form the depside structure. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound often involves the extraction from lichens. The process includes:
Collection and Drying: Lichens containing this compound are collected and dried.
Extraction: The dried lichens are subjected to solvent extraction using ethanol or methanol.
Chemical Reactions Analysis
Types of Reactions: Gyrophoric acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of reduced depside derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of ester or ether derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced depside derivatives.
Substitution: Ester or ether derivatives.
Scientific Research Applications
Gyrophoric acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various depside derivatives.
Biology: Studied for its cytotoxic effects on cancer cell lines, including HeLa and MCF-7 cells.
Industry: Utilized in the production of natural dyes and as an antimicrobial agent.
Comparison with Similar Compounds
- Usnic Acid
- Salazinic Acid
- Physodic Acid
- Umbilicaric Acid
- Hiascic Acid
Properties
IUPAC Name |
4-[4-(2,4-dihydroxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O10/c1-10-4-13(25)7-16(26)20(10)23(31)34-15-6-12(3)21(18(28)9-15)24(32)33-14-5-11(2)19(22(29)30)17(27)8-14/h4-9,25-28H,1-3H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQPZSQVWCPVGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC3=CC(=C(C(=C3)C)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203289 | |
Record name | Gyrophoric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
548-89-0 | |
Record name | 4-Carboxy-3-hydroxy-5-methylphenyl 4-[(2,4-dihydroxy-6-methylbenzoyl)oxy]-2-hydroxy-6-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=548-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gyrophoric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gyrophoric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GYROPHORIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BAQ44A6C6H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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